
Acetic acid;1-iodododecan-2-ol
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Overview
Description
Acetic acid;1-iodododecan-2-ol (CAS: 729579-47-9) is a chemical compound with the molecular formula C₁₂H₂₅OI·C₂H₄O₂ and a molecular weight of 372.28 g/mol. Structurally, it consists of two components:
- Acetic acid (CH₃COOH), a simple carboxylic acid.
- 1-Iodododecan-2-ol, a 12-carbon chain alcohol with an iodine atom at the first carbon and a hydroxyl group at the second carbon.
The compound is represented by the SMILES notation: CCCCCCCCCCCC(CI)O.CC (=O)O, indicating the iodine-substituted dodecanol moiety esterified with acetic acid . Its InChIKey (VNOCZUZFWCVTOI-UHFFFAOYSA-N) confirms its unique stereochemical identity. The iodine atom introduces significant steric and electronic effects, distinguishing it from non-halogenated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-iodododecan-2-ol typically involves the iodination of dodecanol followed by esterification with acetic acid. The iodination process can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The resulting 1-iodododecan-2-ol can then be reacted with acetic acid in the presence of a catalyst, such as sulfuric acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-iodododecan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-iodododecan-2-ol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form dodecanol.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
Oxidation: Produces dodecanoic acid or dodecanal.
Reduction: Produces dodecanol.
Substitution: Produces various substituted dodecanols depending on the nucleophile used.
Scientific Research Applications
Acetic acid;1-iodododecan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential antimicrobial properties and effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1-iodododecan-2-ol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, such as enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the class of iodinated fatty alcohol esters . Key comparisons include:
Table 1: Comparative Properties of Acetic Acid;1-Iodododecan-2-ol and Related Esters
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
---|---|---|---|---|
This compound | C₁₂H₂₅OI·C₂H₄O₂ | 372.28 | Iodine substitution, long alkyl chain | Organic synthesis, surfactants |
2-Tridecen-1-ol,1-acetate | C₁₅H₂₈O₂ | 240.38 | Unsaturated ester (tridecene backbone) | Fragrances, pheromones |
Ethyl acetate | C₄H₈O₂ | 88.11 | Short-chain ester | Solvent, flavoring agent |
Acetic acid, hexyl ester | C₈H₁₆O₂ | 144.21 | Medium-chain ester | Plasticizers, coatings |
Key Observations :
- Iodine Influence: The iodine atom in this compound increases molecular weight and polarizability compared to non-halogenated esters like ethyl acetate.
- Chain Length : The 12-carbon chain offers lipophilicity, making it suitable for surfactant applications or lipid-based drug delivery systems , unlike shorter esters like ethyl acetate .
- Reactivity : The hydroxyl group in 1-iodododecan-2-ol allows further functionalization, whereas saturated esters (e.g., hexyl acetate) lack such versatility .
Comparison with Halogenated Derivatives
- 1-Bromododecan-2-ol Acetate : Bromine substitution reduces cost but offers lower leaving-group efficiency in substitution reactions compared to iodine .
- Chloroacetic Acid Esters : Chlorine atoms increase acidity (pKa ~2.7) but reduce thermal stability relative to iodine derivatives .
Industrial Relevance
- Surfactants: The compound’s amphiphilic structure (polar acetic acid head, nonpolar alkyl chain) aligns with applications in emulsifiers or detergent formulations .
- Pharmaceutical Intermediates : Its iodinated structure is valuable in synthesizing iodinated contrast agents or thyroid hormones .
Properties
CAS No. |
729579-47-9 |
---|---|
Molecular Formula |
C14H29IO3 |
Molecular Weight |
372.28 g/mol |
IUPAC Name |
acetic acid;1-iodododecan-2-ol |
InChI |
InChI=1S/C12H25IO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13;1-2(3)4/h12,14H,2-11H2,1H3;1H3,(H,3,4) |
InChI Key |
VNOCZUZFWCVTOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CI)O.CC(=O)O |
Origin of Product |
United States |
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